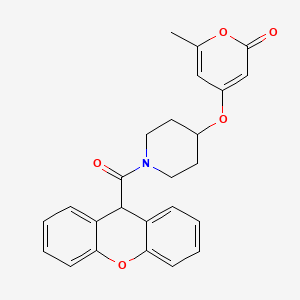

![molecular formula C7H15NO2 B2529706 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol CAS No. 1700110-12-8](/img/structure/B2529706.png)

2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

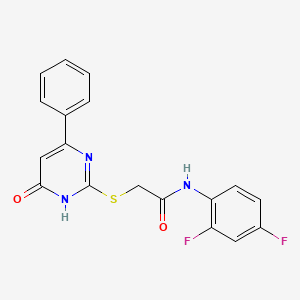

The compound "2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol" is a chemical entity that can be inferred to possess a cyclobutane ring, an aminomethyl group, and an ethan-1-ol moiety based on its name. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of cyclobutane derivatives is a topic of interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. Paper discusses the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid derivatives, which are structurally related to the compound of interest. The paper outlines enantiodivergent synthetic sequences and the use of cyclobutane as a structure-promoting unit. This suggests that similar methodologies could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of cyclobutane-containing compounds is known to confer rigidity due to the presence of the cyclobutane ring. In paper , the NMR structural study and DFT theoretical calculations reveal strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit, which suggests that "this compound" may also exhibit similar structural rigidity and intramolecular interactions.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions. Paper describes the synthesis of cyclobutenecarboxylate derivatives and their subsequent reactions, including thermal ring-opening and transformations such as transesterification and hydrolysis. These reactions are indicative of the reactivity of cyclobutane-containing compounds and could be relevant when considering the chemical behavior of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of similar structures. The rigidity of the cyclobutane ring, as discussed in paper , would likely influence the boiling point, melting point, and solubility of "this compound". The presence of functional groups such as the aminomethyl group and the ethan-1-ol moiety would contribute to the compound's polarity, solubility in water and organic solvents, and its potential to form hydrogen bonds, as seen in the intermolecular interactions in paper .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research on compounds structurally related to 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol often focuses on their synthesis and the detailed analysis of their molecular structure. For instance, studies have documented the synthesis and crystal structure of various amino-alcohol ligands and their derivatives, highlighting the importance of these molecules in the development of new synthetic pathways and materials. The keto-amine tautomeric form and strong intramolecular hydrogen bonding observed in some related compounds demonstrate their potential utility in designing molecules with specific chemical properties (Odabaşoǧlu et al., 2003), (Hakimi et al., 2013).

Ligand-Metal Ion Interactions

The study of amino-alcohol ligands, including those structurally related to this compound, extends to their interactions with metal ions. This research is crucial for understanding the principles governing ligand design and its implications for catalysis, material science, and medicinal chemistry. For example, the synthesis and structural analysis of various amino-alcohol ligands and their metal complexes have been reported, providing insights into the stability and geometry of these complexes (de Sousa et al., 2010), (Varadwaj et al., 2011).

Novel Synthetic Routes

Research on molecules like this compound often leads to the discovery of novel synthetic routes and methodologies. For example, the development of efficient strategies for the synthesis of cyclobutane and cyclopropane derivatives demonstrates the versatility of amino-alcohol-based compounds in synthetic organic chemistry (Yao & Shi, 2007).

Eigenschaften

IUPAC Name |

2-[1-(aminomethyl)cyclobutyl]oxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-6-7(2-1-3-7)10-5-4-9/h9H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFOEMBMCKVRKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

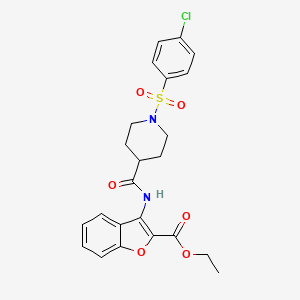

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)

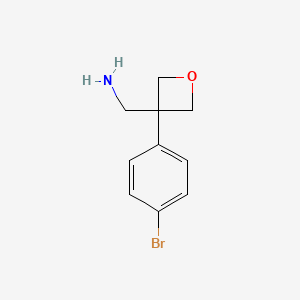

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)

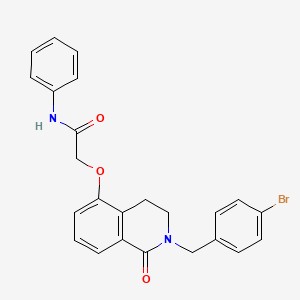

![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)

![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)